molecular formula C17H18N4O2 B2639825 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide CAS No. 955545-79-6

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide

Cat. No.: B2639825
CAS No.: 955545-79-6
M. Wt: 310.357
InChI Key: HSFNABDUXJMAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25961592/]. This heterocyclic compound, featuring a critical 1,3,4-oxadiazole moiety linked to an indole core, is a key chemical tool for probing the complex pathophysiology of neurological disorders and cancers. GSK-3β is a serine/threonine kinase that is aberrantly regulated in Alzheimer's disease, where its hyperphosphorylation of tau protein is a primary driver of neurofibrillary tangle formation [https://www.nature.com/articles/nrd3439]. By selectively inhibiting GSK-3β, this compound facilitates the investigation of tauopathy mechanisms and offers a promising avenue for exploring novel therapeutic strategies for neurodegenerative conditions. Furthermore, due to the role of GSK-3β in regulating apoptosis, cell proliferation, and the Wnt/β-catenin signaling pathway, this inhibitor is also highly valuable in oncology research, particularly in studying glioblastoma, pancreatic cancer, and other malignancies where GSK-3β acts as a tumor promoter [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3014564/]. Its research utility extends to modeling neuroprotective effects and understanding the molecular crosstalk between signaling pathways in both neuronal and cancerous cell contexts.

Properties

IUPAC Name

N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNABDUXJMAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from acylhydrazides and carbon disulfide in an alcoholic alkaline solution, followed by acidification . The indole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the oxadiazole-indole intermediate with cyclopentylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide involves its interaction with various molecular targets. The oxadiazole ring can act as an electron-withdrawing group, enhancing the compound’s ability to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, leading to antiproliferative effects in cancer cells . Additionally, the indole ring can interact with nucleic acids and proteins, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Oxadiazole Hybrids

2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1)
  • Structure : Features an indole-3-yl group linked to a phenylacetamide.
  • Biological Activity : Demonstrates antihyperglycemic and antioxidant properties, with moderate α-amylase inhibition (IC₅₀ ~12 µM) .
  • Key Difference : Lacks the 1,3,4-oxadiazole ring and cyclopentyl group, resulting in reduced metabolic stability compared to the target compound.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
  • Structure : Includes a sulfanyl bridge between the oxadiazole and acetamide groups.
  • Biological Activity : Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) and antifungal effects against Candida albicans .
  • Key Difference : The sulfanyl group enhances electrophilicity but may reduce oral bioavailability compared to the target compound’s cyclopentylacetamide moiety .
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-Arylacetamides (2a–b)
  • Structure : Replaces indole with benzofuran while retaining the oxadiazole-thioacetamide backbone.
  • Biological Activity : Potent laccase inhibitors and antimicrobial agents (MIC: 2–8 µg/mL) .
  • Key Difference : Benzofuran’s planar structure may improve DNA intercalation but reduces solubility relative to the indole-oxadiazole hybrid .

Functional Analogues with Modified Side Chains

2-[2-[5-[2-(4-Chlorophenyl)ethyl]-1,3,4-Oxadiazol-2-yl]-1H-Indol-4-yl]-N,N-Dimethylethanamine
  • Structure : Contains a 4-chlorophenyl-ethyl substituent on the oxadiazole ring.
  • Biological Activity: Acts as a nociceptive receptor ligand with analgesic properties .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides
  • Structure : Incorporates a bulky adamantane group on the indole ring.
  • Biological Activity : Shows anticancer activity (IC₅₀: 8–12 µM against MCF-7 cells) due to enhanced hydrophobic interactions .
  • Key Difference : Adamantane’s rigidity improves target affinity but may limit synthetic scalability compared to the cyclopentyl group .

Pharmacokinetic and ADMET Comparisons

Parameter Target Compound 2-(1H-Indol-3-yl)-N-phenylacetamide N-Substituted Sulfanylacetamides Adamantane-Indole Hybrids
Intestinal Absorption Predicted >30% (similar to ) Moderate (40–50%) Low (20–30%) due to sulfanyl group High (>60%)
Metabolic Stability High (oxadiazole ring) Low (ester hydrolysis) Moderate High (adamantane resistance)
Lipophilicity (LogP) 3.2 (estimated) 2.8 2.5–3.0 4.1

Biological Activity

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a complex organic compound that integrates an oxadiazole ring and an indole moiety, which are known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the oxadiazole and indole structures enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The mechanism of action is believed to involve interference with biofilm formation and inhibition of specific microbial enzymes. For instance, studies have shown that certain oxadiazole derivatives outperform traditional antibiotics like ciprofloxacin in antimicrobial efficacy against various strains of bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the ability of indole derivatives to interact with cellular pathways involved in cancer progression. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds containing oxadiazole and indole moieties have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited higher activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)
Ciprofloxacin16 µg/mL
Compound A8 µg/mL
Compound B4 µg/mL

Study 2: Cytotoxicity Assessment

In cytotoxicity studies involving various cancer cell lines (e.g., A549 lung cancer cells), certain oxadiazole derivatives demonstrated significant cytotoxic effects. The viability of cancer cells was assessed after treatment with different concentrations of the compounds.

Table 2: Cytotoxicity Results

Dose (µM)Cell Viability (%)
20068
10079
5097
25103

These results indicate that lower concentrations can enhance cell viability in some cases while exhibiting toxicity at higher doses.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the oxadiazole ring may play a critical role in binding to target enzymes or receptors within microbial or cancerous cells, thereby modulating their activity. This interaction could lead to either inhibition or activation of specific biological pathways crucial for cell survival and proliferation .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide?

The synthesis involves multi-step reactions, including indole core formation, oxadiazole ring cyclization, and amide coupling. Critical parameters include:

  • Temperature control : Excessive heat can degrade intermediates (e.g., indole derivatives) .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for oxadiazole formation .
  • Catalysts : Sodium hydride or copper sulfate may accelerate coupling steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies indole, oxadiazole, and cyclopentyl groups via characteristic shifts (e.g., indole NH ~10 ppm, oxadiazole C=O ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C17H17N4O2) .
  • HPLC : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. How are preliminary biological activities evaluated for this compound?

  • In vitro assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., IC50 values) and antimicrobial activity (MIC) via broth microdilution .
  • Target binding : Fluorescence polarization assays measure affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Modular substitutions : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions with enzyme pockets .
  • Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -Cl) to stabilize π-π stacking with aromatic residues in biological targets .
  • Pharmacophore mapping : Use X-ray crystallography or docking simulations (AutoDock Vina) to identify critical binding motifs .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .
  • Metabolic stability : Test compound integrity post-incubation using LC-MS to rule out degradation artifacts .

Q. What computational strategies support the design of derivatives with enhanced pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME predict logP (<5), solubility (>50 μM), and CYP450 inhibition risks .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data to guide synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.